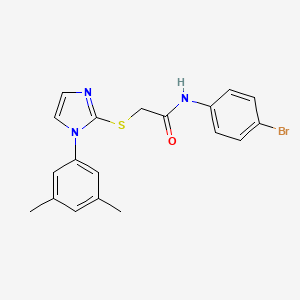

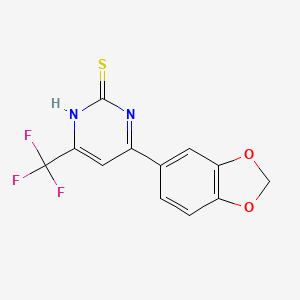

![molecular formula C22H22O7 B2863715 methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate CAS No. 864819-22-7](/img/structure/B2863715.png)

methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of coumarin and has been found to possess various biological activities.

Scientific Research Applications

Synthesis Methodologies

One of the primary research applications of methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate and related compounds lies in the development of efficient synthesis methodologies. A study by Komogortsev et al. (2022) presents an efficient one-stage method for the preparation of substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, highlighting the use of readily accessible starting materials, mild reaction conditions, and easy workup procedures that avoid the need for chromatographic purifications (Komogortsev, Melekhina, & Lichitsky, 2022). This research demonstrates the versatility and eco-friendly aspects of synthesizing chromene-based compounds.

Chemical Structure Analysis

Another significant area of research involves the detailed analysis of the chemical structures of chromene derivatives. Watson et al. (1991) conducted a study on the structure of the flavone hymenoxin, which is closely related to the chemical family of this compound, providing insights into the molecular arrangements and interactions within such compounds (Watson, Kashyap, Gao, & Mabry, 1991).

Reactivity and Compound Formation

The reactivity of chromene derivatives under various conditions is a critical area of investigation. Vetyugova et al. (2018) explored the reactions of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, forming novel triazinones and triazine-diones. This study showcases the potential for creating diverse chemical entities from chromene-based starting materials, opening avenues for pharmaceutical and material science applications (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).

Physiological Effects Studies

Beyond synthetic chemistry, the investigation into the physiological effects of chromene derivatives provides valuable information for potential therapeutic applications. For instance, Shimabukuro et al. (1978) studied the physiological effects of a similar compound, highlighting its role as an auxin antagonist and its potential implications for agricultural applications (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

Antioxidant and Antihyperglycemic Properties

Finally, research into the health-related properties of chromene derivatives is increasingly significant. Kenchappa et al. (2017) synthesized coumarin derivatives with pyrazole and indenone rings, demonstrating potent antioxidant and antihyperglycemic effects. Such studies contribute to our understanding of how structural modifications in chromene derivatives can lead to beneficial biological activities (Kenchappa, Bodke, Chandrashekar, Sindhe, & Peethambar, 2017).

Properties

IUPAC Name |

methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-12-16-11-15(28-13(2)21(23)27-5)7-9-19(16)29-22(24)20(12)17-10-14(25-3)6-8-18(17)26-4/h6-11,13H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTDJPKTGMCUMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(C)C(=O)OC)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2863632.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2863635.png)

![1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2863638.png)

![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2863639.png)

![(4-Phenyloxan-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2863640.png)

![N-(4-acetylphenyl)-2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2863647.png)

![(E)-4-(Dimethylamino)-N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]but-2-enamide](/img/structure/B2863649.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2863650.png)